N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide
Description
N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide is a complex organic compound that features a quinoxaline core structure
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-11(17(24)23-19-21-15-6-4-5-7-16(15)22-19)20-18(25)12-8-13(26-2)10-14(9-12)27-3/h4-11H,1-3H3,(H,20,25)(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZFVTYBUGVHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the N,N-dimethylbenzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and benzamide analogs. Examples include:
- N,N-dimethylbenzamide
- 4-methylquinoxaline
- 3-oxo-3,4-dihydroquinoxaline
Uniqueness
N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula: C17H19N3O3
- Molecular Weight: 313.35 g/mol
- SMILES Notation:
CC(=O)N(C1=CC=CN1)C(=O)N(C2=CC(=C(C=C2OC)OC)C(=O)N)C
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity: The compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress in cells.
- Enzyme Inhibition: It has been shown to inhibit specific enzymes that play roles in various metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing neurological functions and possibly providing therapeutic effects in neurodegenerative diseases.
Biological Activity Data
Research has provided insights into the biological activity of this compound:
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Anticancer Properties:
- A study demonstrated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.
- Another research highlighted its ability to inhibit tumor growth in vivo in xenograft models.
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Neuroprotective Effects:
- Research indicated that the compound could protect neuronal cells from oxidative damage, which is critical in conditions like Alzheimer's disease.
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Anti-inflammatory Activity:
- The compound showed promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
